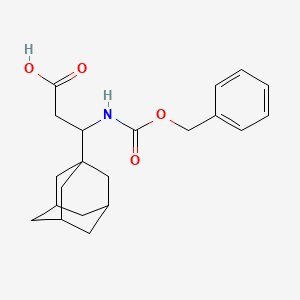
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various medical conditions. It was first isolated from ovine hypothalamus in 1989 and has since been found to have numerous physiological and biochemical effects.
Wirkmechanismus
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid acts on three different receptors: PAC1, VPAC1, and VPAC2. It is involved in numerous physiological processes, including neurotransmission, vasodilation, and immune regulation. It has been shown to increase the release of neurotransmitters such as glutamate, dopamine, and acetylcholine.
Biochemical and physiological effects:
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have numerous biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD), which helps to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid in lab experiments is that it is a well-characterized neuropeptide with known receptor interactions and signaling pathways. However, one limitation is that it can be difficult to work with due to its hydrophobic nature and tendency to aggregate.
Zukünftige Richtungen
There are numerous future directions for research on 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid. One potential area of investigation is its role in the regulation of circadian rhythms. It has also been suggested that 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid may have potential as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, there is ongoing research on the development of 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid analogs with improved pharmacokinetic properties.
Synthesemethoden
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis of 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent.
Wissenschaftliche Forschungsanwendungen
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid has been studied extensively for its potential therapeutic applications in various medical conditions, including neurological disorders, cardiovascular diseases, and cancer. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c23-19(24)9-18(22-20(25)26-13-14-4-2-1-3-5-14)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCFNXXBXFNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

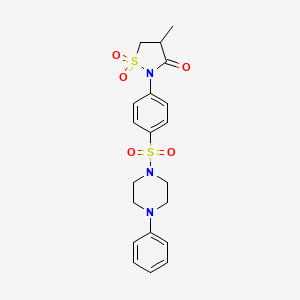
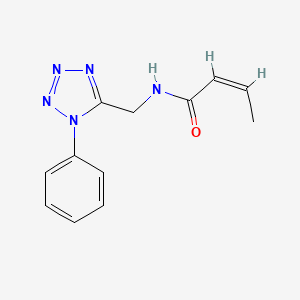
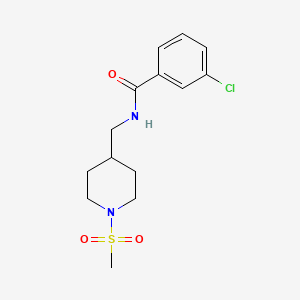
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)
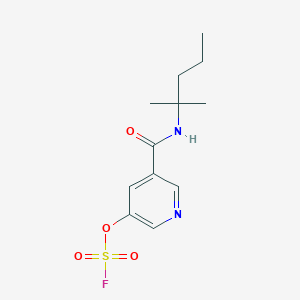

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

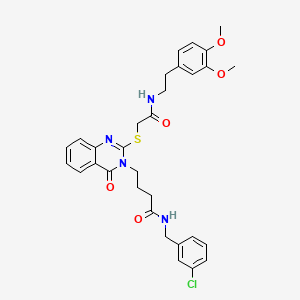
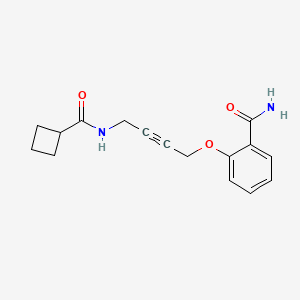

![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)